molecular formula C26H25N5O4S B2961722 N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892275-87-5

N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2961722
CAS No.: 892275-87-5
M. Wt: 503.58
InChI Key: QAEHDUPGCRLHAN-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Triazolo[1,5-a]quinazoline scaffold: A heterocyclic system known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-16(2)17-9-12-19(13-10-17)36(32,33)26-25-28-24(20-7-5-6-8-21(20)31(25)30-29-26)27-18-11-14-22(34-3)23(15-18)35-4/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEHDUPGCRLHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C26H25N5O4SC_{26}H_{25}N_{5}O_{4}S and a molecular weight of 503.6 g/mol. Its structure features a triazoloquinazoline core with specific substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H25N5O4S
Molecular Weight503.6 g/mol
CAS Number892275-87-5

Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. For instance, a series of triazoloquinazoline derivatives have shown efficacy in reducing immobility in behavioral despair models in rats, suggesting potential as rapid-acting antidepressants .

Receptor Binding Affinity

Compounds within the quinazoline class often interact with adenosine receptors. Specific structure-activity relationship (SAR) studies reveal that modifications to the triazoloquinazoline core can significantly enhance binding affinity to A1 and A2 adenosine receptors. The presence of specific functional groups has been linked to increased selectivity and potency at these receptors .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems through adenosine receptor antagonism. This interaction may lead to alterations in cyclic AMP (cAMP) signaling pathways, which are crucial for mood regulation and neuroprotection.

Study 1: Behavioral Analysis

In a controlled study using Porsolt's forced swim test (FST), derivatives of triazoloquinazolines were administered to rats. Results indicated a significant decrease in immobility time compared to control groups, suggesting an antidepressant effect attributed to the modulation of neurotransmitter systems via adenosine receptor interaction.

Study 2: In Vitro Binding Assays

Binding assays conducted on rat cerebral cortex membranes demonstrated that certain derivatives exhibited high affinity for A1 receptors with IC50 values in the nanomolar range. This highlights the potential for these compounds as selective adenosine antagonists .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights critical structural differences and molecular properties of analogous compounds:

Compound Name R1 (Quinazoline Position 5) R2 (Triazole Position 3) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound N-(3,4-dimethoxyphenyl) 4-(propan-2-yl)benzenesulfonyl ~541.6* High lipophilicity (logP ~4.2)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine N-(4-isopropylphenyl), 7-Cl Phenylsulfonyl 523.0 Increased polarity (Cl substituent)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine N-(3,4-dimethoxyphenethyl) 3-Methylphenyl 439.5 Reduced steric bulk; potential CNS activity
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine N-(3,4-diethoxyphenethyl) 4-Methylphenyl 481.6 Higher logP (ethoxylation)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine N-(4-methylbenzyl) 2,5-Dimethylphenylsulfonyl 517.6 Enhanced steric hindrance; possible selectivity shifts
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine N-(4-ethoxyphenyl) Benzenesulfonyl 475.5 Moderate solubility (ethoxy group)

*Estimated based on structural similarity.

Impact of Substituents on Pharmacological Activity

  • Chlorine Substitution () : The 7-Cl analog exhibits increased polarity, which may reduce cell permeability but improve target binding in hydrophilic environments .
  • Ethoxy vs.
  • Sulfonyl Group Modifications :
    • 4-Isopropylbenzenesulfonyl (Target Compound) : Balances steric bulk and hydrophobicity, ideal for kinase inhibition.
    • 2,5-Dimethylphenylsulfonyl () : Steric hindrance may reduce off-target interactions but limit binding pocket accessibility .

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